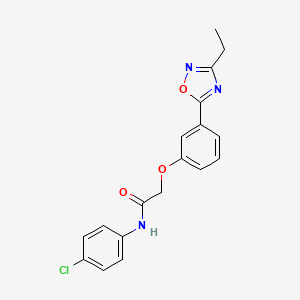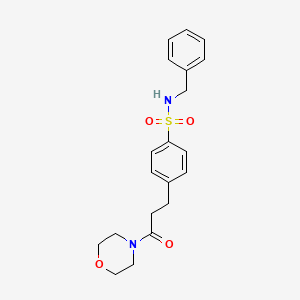
N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EBIO, is a synthetic compound that has been widely used in scientific research. EBIO is a potassium channel activator that has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that this compound activates potassium channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which allows for the passage of potassium ions through the channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of this compound is its ability to regulate smooth muscle tone. This effect has been demonstrated in a variety of tissues, including the uterus, blood vessels, and airways. This compound has also been shown to modulate neuronal excitability, leading to the regulation of neurotransmitter release and synaptic transmission. Additionally, this compound has been shown to regulate insulin secretion, which has implications for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of using N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for potassium channels. This specificity allows for the isolation of potassium channel activity, which can be difficult to achieve with other compounds. Additionally, this compound has a relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its relatively low potency. This can make it difficult to achieve the desired level of potassium channel activation in some experiments.
未来方向
There are several future directions for the study of N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more potent potassium channel activators. This could lead to the development of new treatments for a variety of conditions, including hypertension, asthma, and diabetes. Another area of research is the study of the long-term effects of this compound on potassium channel activity. This could help to elucidate the role of potassium channels in a variety of physiological processes. Finally, the development of new methods for the synthesis of this compound could lead to improvements in the yield and purity of the compound.
合成方法
N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with butanoyl chloride in the presence of triethylamine to yield this compound. The overall yield of the synthesis is around 50%.
科学研究应用
N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the study of potassium channels. Potassium channels are ion channels that allow the passage of potassium ions through cell membranes. This compound has been shown to activate these channels, leading to an increase in the flow of potassium ions. This activation has been linked to a variety of physiological effects, including the regulation of smooth muscle tone, the modulation of neuronal excitability, and the regulation of insulin secretion.
属性
IUPAC Name |
N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-13(19)5-4-6-14-17-15(18-21-14)11-7-9-12(20-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIPBQWQARKOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)




![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)



